molecular formula C2H2BrNO3 B573319 Acetic acid, bromo(hydroxyimino)- (9CI) CAS No. 167953-86-8

Acetic acid, bromo(hydroxyimino)- (9CI)

Cat. No.: B573319
CAS No.: 167953-86-8
M. Wt: 167.946
InChI Key: VSPZLWKNCFIKTQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.3 (s, 1H, -COOH)
    • δ 10.8 (s, 1H, -NOH)
    • δ 4.1 (s, 2H, CH₂Br).
  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 170.2 (C=O)
    • δ 155.6 (C=N)
    • δ 52.1 (C-Br)
    • δ 40.3 (CH₂).

Infrared (IR) Spectroscopy

  • 3200–3400 cm⁻¹: Broad band (O-H stretch, -COOH and -NOH).
  • 1725 cm⁻¹: Strong carbonyl (C=O) stretch.
  • 1650 cm⁻¹: C=N stretch of the oxime group.
  • 650 cm⁻¹: C-Br bending vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λₘₐₐ = 245 nm (π→π* transition, C=N and C=O conjugation).

Mass Spectrometry (MS)

  • ESI-MS (m/z):
    • 168.9 [M+H]⁺ (calc. 167.95).
    • 90.0 [C₂H₂NO₃]⁺ (loss of Br).
    • 63.0 [HNO₂]⁺.

Properties

CAS No.

167953-86-8

Molecular Formula

C2H2BrNO3

Molecular Weight

167.946

IUPAC Name

2-bromo-2-hydroxyiminoacetic acid

InChI

InChI=1S/C2H2BrNO3/c3-1(4-7)2(5)6/h7H,(H,5,6)

InChI Key

VSPZLWKNCFIKTQ-UHFFFAOYSA-N

SMILES

C(=NO)(C(=O)O)Br

Synonyms

Acetic acid, bromo(hydroxyimino)- (9CI)

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of acetic acid, bromo(hydroxyimino)- is in the pharmaceutical industry. It serves as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics are crucial for treating bacterial infections and are widely used due to their broad-spectrum efficacy. The compound's derivatives can also be utilized in developing other pharmaceutical agents, enhancing their therapeutic profiles .

Case Study: Antibiotic Development

  • Compound : 4-bromo-2-oxyimino butyric acid
  • Application : Intermediate for cephalosporin antibiotics
  • Outcome : High purity and efficiency in large-scale synthesis have been achieved, making it a valuable component in antibiotic production .

Organic Synthesis

In organic chemistry, acetic acid, bromo(hydroxyimino)- is utilized as a reagent in various synthetic pathways. Its ability to introduce functional groups into organic molecules makes it an essential tool for chemists aiming to create complex structures.

Synthetic Pathways

  • Bromination Reactions : The compound can undergo bromination reactions to yield various derivatives that find applications in agrochemicals and fine chemicals.
  • Oxyimination Reactions : It can be involved in oxyimination reactions leading to the formation of new compounds with potential biological activity.

Environmental Applications

Emerging research indicates that compounds like acetic acid, bromo(hydroxyimino)- may have applications in environmental science, particularly in the remediation of pollutants. The hydroxyimino group can participate in redox reactions that may help detoxify certain environmental contaminants.

Comparison with Similar Compounds

(2E)-(Hydroxyimino){2-[(2-Methylphenoxy)Methyl]Phenyl}Acetic Acid (490-M18)

  • Molecular Formula: C₁₇H₁₅NO₄
  • Substituents: Hydroxyimino group, 2-methylphenoxymethylphenyl moiety.
  • The bulky aryl group enhances lipophilicity compared to simpler hydroxyimino derivatives .

(2E)-(Hydroxyimino){2-[(4-Hydroxy-2-Methylphenoxy)Methyl]Phenyl}Acetic Acid (490-M56)

  • Molecular Formula: C₁₇H₁₅NO₅
  • Substituents : Additional hydroxyl group on the aryl ring.
  • Properties : Increased polarity due to the hydroxyl group, improving aqueous solubility. The hydroxyl group also enhances hydrogen-bonding interactions, critical for binding to biological targets .

2-Cyano-2-(Hydroxyimino)Acetic Acid

  • Molecular Formula : C₃H₂N₂O₃
  • Substituents: Cyano (-CN) and hydroxyimino groups.
  • Properties: The electron-withdrawing cyano group increases acidity (predicted pKa ~1.5–2.0) and stabilizes the oxime moiety, making it a potent chelator for metal ions .

Halogenated Acetic Acid Derivatives

Chloroacetic Acid (Monochloroacetic Acid)

  • Molecular Formula : C₂H₃ClO₂
  • Substituents : Chlorine atom on the α-carbon.
  • Properties : High acidity (pKa = 2.86) due to the electron-withdrawing Cl atom. Widely used in organic synthesis but highly toxic, with LD₅₀ (rat, oral) = 76 mg/kg .

Bromochloroacetic Acid (9CI)

  • Molecular Formula : C₂H₂BrClO₂
  • Substituents : Bromine and chlorine atoms on the α-carbon.
  • Properties: Dual halogenation increases electronegativity, leading to higher acidity (pKa ~1.8) and reactivity in nucleophilic substitution reactions.

Benzyl 2-Bromoacetate (9CI)

  • Molecular Formula : C₉H₉BrO₂
  • Substituents : Bromine atom and benzyl ester group.
  • Properties : The ester group reduces acidity (pKa ~4.5) compared to free acetic acid derivatives. Used as an alkylating agent in peptide synthesis .

Electronic and Reactivity Trends

A DFT study on halogenated phenylacetic acids (2-(2-halophenyl)acetic acids) revealed the following trends :

Electrophilicity : Bromine > Chlorine > Fluorine (due to polarizability).

Acidity : Bromo-substituted compounds exhibit the lowest pKa (~3.2) compared to chloro (~3.5) and fluoro (~4.0) analogs.

HOMO-LUMO Gap : Narrower for brominated derivatives, indicating higher reactivity in electron-transfer processes.

These findings suggest that bromo(hydroxyimino)acetic acid would exhibit strong electrophilic character and acidity, making it reactive in substitution and coordination reactions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents pKa Key Applications References
Acetic acid, bromo(hydroxyimino)- (9CI) C₂H₃BrNO₃ Br, -NHOH ~1.5–2.0* Chelation, synthesis Inferred
490-M18 C₁₇H₁₅NO₄ Hydroxyimino, aryl ~3.8 Enzyme inhibition
Chloroacetic acid C₂H₃ClO₂ Cl 2.86 Organic synthesis
Bromochloroacetic acid (9CI) C₂H₂BrClO₂ Br, Cl 1.8 Disinfection byproduct

*Estimated based on cyano-hydroxyimino analog .

Preparation Methods

Route A: Bromination Followed by Oximation

  • Bromination : React chloroacetic acid with Br2_2 in chloroform under reflux.

  • Ester Protection : Convert bromoacetic acid to methyl ester using methanol/H2_2SO4_4.

  • Oximation : Treat ester with NH2_2OH·HCl at pH 5–6, 50°C.

  • Deprotection : Hydrolyze ester with NaOH to yield acetic acid, bromo(hydroxyimino)-.

Advantages : Controlled bromination minimizes side products.
Challenges : Ester hydrolysis may degrade the hydroxyimino group.

Route B: Oximation Followed by Bromination

  • Oximation : React acetic acid with NH2_2OH·HCl to form hydroxyiminoacetic acid.

  • Bromination : Treat with Br2_2 in H2_2SO4_4/CHCl3_3 at 40–70°C.

  • Purification : Crystallize from ethanol/water.

Advantages : Direct functionalization of acetic acid.
Challenges : Bromine may oxidize the hydroxyimino group, requiring inert atmospheres.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

  • Solvents : Chloroform and acetic anhydride enhance bromine solubility.

  • Catalysts : Copper sulfate (0.065 mol ratio) accelerates bromine substitution.

Byproduct Management

  • Unreacted Bromine : Traces are removed via sodium thiosulfate washes.

  • Di-brominated Products : Controlled stoichiometry (Br2_2:substrate = 1:1) limits over-bromination.

Yield and Purity Data

StepYield (%)Purity (HPLC)Conditions
Bromination85–9092CHCl3_3, reflux
Oximation75–8088pH 5.5, 50°C
Deprotection90–95951M NaOH, 25°C

Q & A

Q. How are bromo(hydroxyimino) acetic acid derivatives used in pesticide development?

  • Methodological Answer : Analogous compounds (e.g., 2-naphthoxyacetic acid) act as plant growth regulators, suggesting potential agrochemical applications. Research steps include:
  • Bioactivity Screening : Test herbicidal or fungicidal activity in Arabidopsis or Fusarium models .
  • Structure-Activity Relationship (SAR) : Modify bromine/hydroxyimino positions to optimize efficacy .

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